![molecular formula C20H15ClN2O2 B3009887 2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone CAS No. 185351-24-0](/img/structure/B3009887.png)
2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives have been reported to exhibit potent antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that 2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone could be synthesized and tested for its efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral medications.
Anti-inflammatory Applications
The indole nucleus is known to bind with high affinity to multiple receptors, which is beneficial in anti-inflammatory drug development . This compound could be explored for its anti-inflammatory properties, possibly leading to new treatments for conditions like arthritis or inflammatory bowel disease.
Anticancer Applications
Indole derivatives are increasingly being studied for their anticancer properties. They can act on various pathways involved in cancer cell proliferation and survival . Research into 2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone could focus on its potential as a chemotherapeutic agent, targeting specific types of cancer cells.
Antioxidant Applications
Compounds with an indole scaffold have shown antioxidant activities, which are crucial in protecting cells from oxidative stress . This compound could be investigated for its ability to scavenge free radicals, which may lead to applications in preventing or treating diseases caused by oxidative damage.
Antimicrobial Applications
Indole derivatives have demonstrated effectiveness against a variety of microbial pathogens . The subject compound could be synthesized and tested for its antimicrobial efficacy, potentially leading to new antibiotics or antiseptics.
Antitubercular Applications
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, new antitubercular agents are in high demand. Indole derivatives have shown promise in this field, and 2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone could be a candidate for developing novel antitubercular drugs .
Antidiabetic Applications
Research has indicated that indole derivatives can exhibit antidiabetic effects, offering a potential avenue for the treatment of diabetes . This compound could be explored for its ability to regulate blood sugar levels or enhance insulin sensitivity.
Antimalarial Applications
Indole derivatives have been screened for their antimalarial activity, with some showing promising results against Plasmodium falciparum . The compound could be investigated for its potential use in malaria prophylaxis or treatment.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3-[2-(1H-indol-3-yl)ethylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-17-18(20(25)15-7-2-1-6-14(15)19(17)24)22-10-9-12-11-23-16-8-4-3-5-13(12)16/h1-8,11,22-23H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTIXMXNLMLLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)
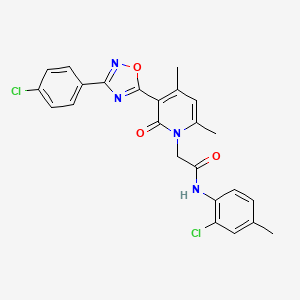
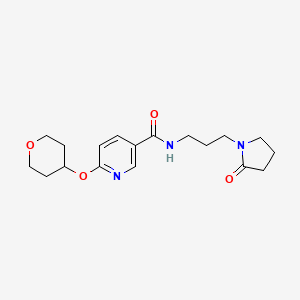
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)
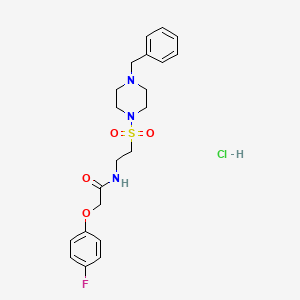
![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

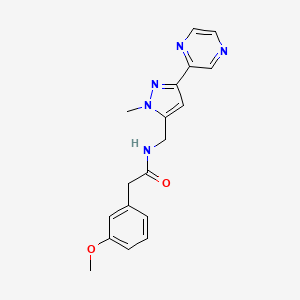
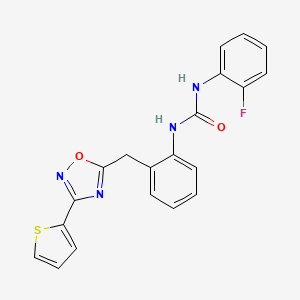
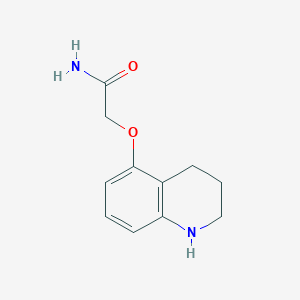
![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)
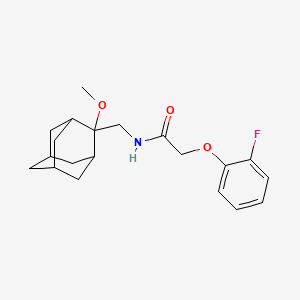
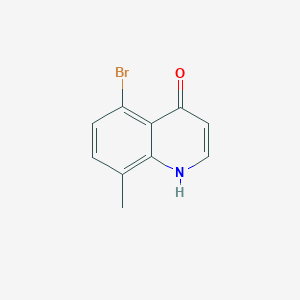
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)